molecular formula C14H15N B12970242 (S)-2-(Naphthalen-2-yl)pyrrolidine

(S)-2-(Naphthalen-2-yl)pyrrolidine

Cat. No.: B12970242
M. Wt: 197.27 g/mol
InChI Key: ASDMHFSTBKLKST-AWEZNQCLSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry

The systematic IUPAC name for this compound is This compound , reflecting its core structure: a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the second carbon by a naphthalen-2-yl group. The stereochemical descriptor (S) denotes the absolute configuration of the chiral center at the second carbon of the pyrrolidine ring.

The CAS Registry Number for the racemic form of this compound is 100710-37-0 . While the specific CAS number for the enantiopure (S)-isomer is not explicitly listed in available sources, enantiomers typically share the same CAS number unless resolved and registered separately. The molecular formula is C₁₄H₁₅N , with a molecular weight of 197.28 g/mol , consistent across both enantiomers.

Property Value Source
IUPAC Name This compound
CAS Registry Number 100710-37-0 (racemic)
Molecular Formula C₁₄H₁₅N
Molecular Weight 197.28 g/mol

Structural Isomerism and Stereochemical Descriptors

The compound exhibits structural isomerism and stereoisomerism . Structural isomers could arise from variations in the substitution pattern of the naphthalene group (e.g., naphthalen-1-yl vs. naphthalen-2-yl) or the position of the substituent on the pyrrolidine ring (e.g., 3-(naphthalen-2-yl)pyrrolidine). However, the defining feature of this molecule is its chirality at the second carbon of the pyrrolidine ring, leading to two enantiomers: This compound and its mirror image, (R)-2-(naphthalen-2-yl)pyrrolidine .

The Cahn-Ingold-Prelog (CIP) priority rules determine the (S) configuration. At the chiral center (C2), the substituents are prioritized as follows:

  • Naphthalen-2-yl group (highest priority due to its aromatic system and branching),
  • Pyrrolidine ring (treated as a –CH₂–NH–CH₂–CH₂– chain for priority purposes),
  • Hydrogen atom (lowest priority).

When the lowest-priority group (hydrogen) is oriented away from the viewer, the remaining substituents form a counterclockwise sequence, confirming the (S) configuration.

Synonym Compendium and Alternative Representations

This compound is referenced under multiple synonyms and alternative representations in chemical literature and databases:

  • (S)-2-(2-Naphthyl)pyrrolidine (common trivial name emphasizing the naphthyl substitution).
  • (S)-2-Naphthalen-2-yl-pyrrolidine (simplified hyphenated form).
  • L-2-(Naphthalen-2-yl)pyrrolidine (historical notation using L/D nomenclature, though less common for non-amino acids).

Structural representations include:

  • Linear SMILES : C1CC[C@H](N1)C2=CC3=CC=CC=C3C=C2 (highlighting the stereocenter with the @ symbol).
  • Condensed formula : C₁₄H₁₅N, emphasizing the connectivity of the naphthalene and pyrrolidine moieties.

The compound’s InChIKey (a hashed version of the International Chemical Identifier) is ASDMHFSTBKLKST-UHFFFAOYSA-N for the racemic mixture, though the (S)-enantiomer would have a distinct stereodescriptor in its full InChI string.

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

(2S)-2-naphthalen-2-ylpyrrolidine

InChI

InChI=1S/C14H15N/c1-2-5-12-10-13(8-7-11(12)4-1)14-6-3-9-15-14/h1-2,4-5,7-8,10,14-15H,3,6,9H2/t14-/m0/s1

InChI Key

ASDMHFSTBKLKST-AWEZNQCLSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1CC(NC1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Naphthalen-2-yl)pyrrolidine typically involves the reaction of naphthalene derivatives with pyrrolidine under specific conditions. One common method is the asymmetric synthesis using chiral catalysts to ensure the desired stereochemistry. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -30°C to +50°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Naphthalen-2-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Lithium aluminum hydride, sodium borohydride.
  • Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional functional groups, while reduction can lead to the formation of more saturated compounds.

Scientific Research Applications

(S)-2-(Naphthalen-2-yl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-(Naphthalen-2-yl)pyrrolidine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key differences between (S)-2-(Naphthalen-2-yl)pyrrolidine and related compounds:

Compound Name Substituent(s) Configuration Synthesis Method Key Applications References
This compound Naphthalen-2-yl at C2 S Asymmetric Pd catalysis Catalysis, API intermediates
1-(Naphthalen-2-yl)pyrrolidine (2n) Naphthalen-2-yl at N1 Racemic Ni-catalyzed coupling (DMA solvent) Chemical intermediate
R-Naphthalen-1-yl-pyrrolidin-2-ylmethyl-amine Naphthalen-1-yl, methylamine R Not specified Pharmaceutical intermediates
(S)-2-(Morpholinomethyl)pyrrolidine Morpholinomethyl at C2 S Asymmetric reduction/alkylation Asymmetric catalysis (Michael reactions)
(+)-(S)-1-(Tetrahydro-cyclopenta[a]naphthalen-2-yl)pyrrolidine Cyclopenta-naphthalene group S Pd-catalyzed carboamination Not specified (structural study)

Key Comparative Findings

Stereochemical Impact
  • The (S)-configuration in this compound confers superior enantioselectivity in catalytic applications compared to racemic analogues like 1-(Naphthalen-2-yl)pyrrolidine (2n). For example, (S)-2-(Morpholinomethyl)pyrrolidine achieves 95% optical yield in ketone reductions, highlighting the importance of stereochemistry .
Substituent Effects
  • Naphthalene position : The naphthalen-2-yl group in the target compound offers distinct π-stacking interactions compared to naphthalen-1-yl derivatives (e.g., R-Naphthalen-1-yl-pyrrolidin-2-ylmethyl-amine), which may alter binding affinity in biological systems .
  • Functional groups: Morpholinomethyl substituents (as in (S)-2-(Morpholinomethyl)pyrrolidine) enhance hydrogen-bonding capacity, improving catalytic efficiency in asymmetric reactions, whereas naphthyl groups prioritize hydrophobic interactions .

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